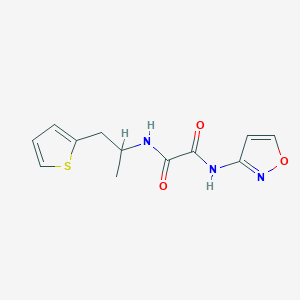

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct heterocyclic substituents: an isoxazol-3-yl group at the N1 position and a 1-(thiophen-2-yl)propan-2-yl chain at the N2 position. The isoxazole and thiophene moieties likely influence electronic properties, solubility, and metabolic stability, distinguishing it from other oxalamides .

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLJHEPGYJJMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters under acidic conditions.

Formation of Thiophene Ring: The thiophene ring is usually synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling of Isoxazole and Thiophene Rings: The isoxazole and thiophene rings are then coupled through a condensation reaction with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide group, converting it to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxalamides

Structural Analysis

Heterocyclic vs. Aromatic Substituents :

- The target compound’s isoxazole and thiophene groups contrast with phenyl (e.g., 4-chlorophenyl in Compound 13) or pyridyl (e.g., S336) substituents in analogs. Isoxazole’s electron-deficient nature and thiophene’s sulfur atom may enhance binding to biological targets through dipole interactions or π-stacking, as seen in antiviral oxalamides .

- Bulky substituents like adamantyl (Compound 6) improve metabolic stability but reduce solubility, whereas smaller heterocycles (e.g., thiazolyl in Compound 13) balance activity and pharmacokinetics .

Alkyl Chain Variations :

Functional and Pharmacological Differences

- Antiviral Activity :

- Flavoring Applications: S336’s dimethoxybenzyl and pyridyl groups are critical for umami taste receptor activation, with a high NOEL (100 mg/kg bw/day) indicating low toxicity . The target compound’s thiophene moiety might alter metabolic pathways, necessitating separate toxicological evaluation.

Computational and Toxicological Insights

- Density Functional Theory (DFT) Studies :

- Toxicological Profiles :

- S336’s regulatory approval () underscores the importance of substituent choice in safety. The target compound’s thiophene group may undergo cytochrome P450-mediated metabolism, requiring evaluation similar to ’s thiophene derivatives .

Biological Activity

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound, providing a comprehensive overview supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of isoxazole derivatives with thiophene-based compounds. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of oxalamide linkages.

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular pathways involved in apoptosis and cell proliferation.

Cytotoxicity and Antiviral Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, isoxazolidinyl derivatives have shown high levels of cytotoxicity against MOLT-3 leukemia cells, suggesting that structural modifications can enhance biological efficacy .

Table 1: Summary of Biological Activities

Study 1: Anticancer Properties

A study focusing on the anticancer properties of isoxazole derivatives found that specific modifications to the isoxazole ring significantly impacted the compound's ability to induce apoptosis in cancer cells. The study utilized various cell lines to assess the cytotoxic effects and concluded that compounds with thiophene substitutions exhibited enhanced activity.

Study 2: Antiviral Effects

Another research effort explored the antiviral properties of isoxazole-based compounds against the Punta Toro virus. Compounds similar to this compound were tested, revealing promising antiviral effects that warrant further investigation into their mechanisms and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.